N-Nitroso Perindoprilat
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Overview
Description
N-Nitroso Perindoprilat is a derivative of Perindoprilat, which is the active metabolite of Perindopril, an angiotensin-converting enzyme inhibitor. This compound is characterized by the presence of a nitroso group, which is known for its reactivity and potential biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Perindoprilat typically involves the nitrosation of Perindoprilat. This process can be achieved by reacting Perindoprilat with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Perindoprilat undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Nitroso Perindoprilat has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into molecules.
Biology: Studied for its potential biological effects, including its role in nitrosative stress and cellular signaling.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying nitrosation reactions in biological systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Nitroso Perindoprilat involves its interaction with biological molecules through the nitroso group. This group can form adducts with proteins and nucleic acids, leading to various biological effects. The compound can also generate reactive nitrogen species, which can modulate cellular signaling pathways and induce nitrosative stress .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso Perindopril: Another nitroso derivative of Perindopril.
N-Nitroso Propranolol: A nitroso derivative of the beta-blocker Propranolol.
N-Nitroso Metoprolol: A nitroso derivative of the beta-blocker Metoprolol
Uniqueness
N-Nitroso Perindoprilat is unique due to its specific structure and the presence of the nitroso group on the Perindoprilat backbone. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H27N3O6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]-nitrosoamino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H27N3O6/c1-3-6-13(16(22)23)20(18-26)10(2)15(21)19-12-8-5-4-7-11(12)9-14(19)17(24)25/h10-14H,3-9H2,1-2H3,(H,22,23)(H,24,25)/t10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
YOQYSMMWKUFSKY-PEDHHIEDSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N([C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N=O |
Canonical SMILES |
CCCC(C(=O)O)N(C(C)C(=O)N1C2CCCCC2CC1C(=O)O)N=O |
Origin of Product |
United States |
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